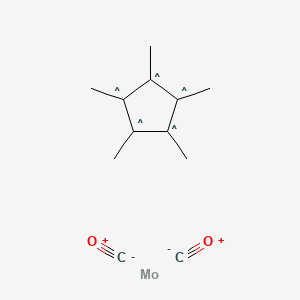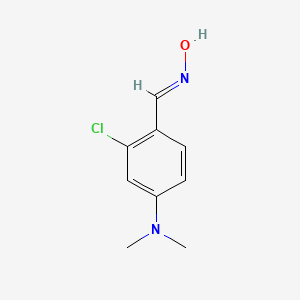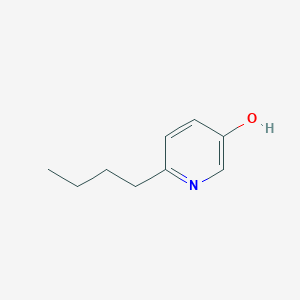
6-Butylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Butylpyridin-3-ol is a chemical compound belonging to the pyridine family, characterized by a butyl group attached to the sixth position and a hydroxyl group at the third position of the pyridine ring. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The presence of the butyl and hydroxyl groups in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butylpyridin-3-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-3-ol with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridin-3-ol and butyl halide (e.g., butyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of pyridin-3-ol, forming an alkoxide ion. The alkoxide ion then undergoes nucleophilic substitution with the butyl halide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Butylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 6-butylpiperidin-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-butylpyridin-3-one.
Reduction: Formation of 6-butylpiperidin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
6-Butylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Butylpyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the butyl group may enhance lipophilicity, facilitating membrane permeability. The exact pathways and targets would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
Pyridin-3-ol: Lacks the butyl group, making it less lipophilic.
6-Methylpyridin-3-ol: Contains a methyl group instead of a butyl group, resulting in different steric and electronic properties.
6-Ethylpyridin-3-ol: Contains an ethyl group, offering intermediate properties between methyl and butyl derivatives.
Uniqueness
6-Butylpyridin-3-ol is unique due to the presence of the butyl group, which significantly influences its chemical reactivity and biological activity. The butyl group enhances the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability in biological systems.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
6-butylpyridin-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(11)7-10-8/h5-7,11H,2-4H2,1H3 |
InChIキー |
BYDTWQDAIKVELX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


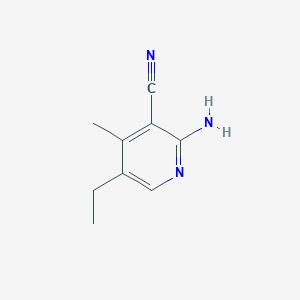
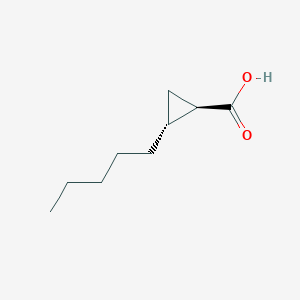
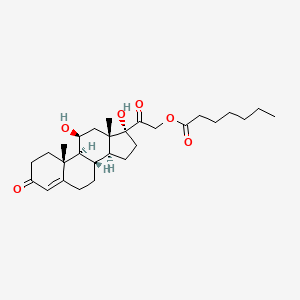

![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
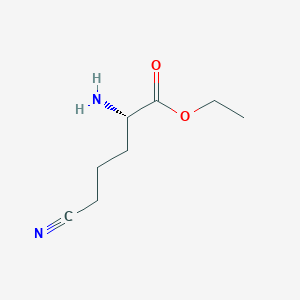
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)

